2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester
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Overview
Description
2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester is an organic compound with the molecular formula C10H8N2O4S. This compound is characterized by the presence of a cyano group, a nitro group, and a thienyl ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-nitro-2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group and the thienyl ring can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyano group and the thienyl ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Cyano-3-(5-nitro-2-thienyl)acrylate
- Ethyl 2-Cyano-3-(5-nitro-2-thienyl)acrylate
- Methyl 2-Cyano-3-(5-methyl-2-thienyl)acrylate
Uniqueness
2-Cyano-3-(5-nitro-2-thienyl)-2-propenoic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the cyano and nitro groups, along with the thienyl ring, makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
31330-50-4 |
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Molecular Formula |
C10H8N2O4S |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(5-nitrothiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H8N2O4S/c1-2-16-10(13)7(6-11)5-8-3-4-9(17-8)12(14)15/h3-5H,2H2,1H3/b7-5+ |
InChI Key |
FYIYSVHMODMIHZ-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(S1)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(S1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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